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Compound of Interest

Compound Name: (R)-Leucic acid

Cat. No.: B085399 Get Quote

(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a chiral molecule and

a metabolite of the branched-chain amino acid, leucine.[1][2] Its specific three-dimensional

arrangement is crucial for its biological activity and recognition by enzymes and receptors. This

guide provides an in-depth look at the stereochemistry of (R)-Leucic acid, its physicochemical

properties, methods for its determination, and its relevance in the context of drug development

and metabolic research.

Understanding the Chiral Center and (R)
Configuration
The stereochemistry of Leucic acid is determined by the spatial arrangement of substituents

around its chiral center. A chiral center is a carbon atom bonded to four different groups. In

Leucic acid, this is the second carbon atom (C2) in the pentanoic acid chain.

The absolute configuration of this chiral center is assigned as either 'R' (from the Latin rectus,

for right) or 'S' (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.

[3][4]

Cahn-Ingold-Prelog (CIP) Priority Assignment for Leucic
Acid:

Identify the Chiral Center: The carbon atom at position 2, which is bonded to a hydroxyl

group (-OH), a carboxyl group (-COOH), an isobutyl group (-CH2CH(CH3)2), and a
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hydrogen atom (-H).

Assign Priorities: Priorities are assigned to the four groups based on the atomic number of

the atom directly attached to the chiral center. Higher atomic numbers receive higher priority.

[5]

Priority 1: The oxygen atom of the hydroxyl group (-OH) has the highest atomic number

(8).

Priority 2: The carbon atom of the carboxyl group (-COOH) is attached to two oxygen

atoms, giving it higher priority than the isobutyl group's carbon.

Priority 3: The carbon atom of the isobutyl group (-CH2CH(CH3)2).

Priority 4: The hydrogen atom (-H) has the lowest atomic number (1).

Determine R/S Configuration: The molecule is oriented so that the lowest priority group (the

hydrogen atom) points away from the viewer. The direction from priority 1 to 2 to 3 is then

traced. For (R)-Leucic acid, this path proceeds in a clockwise direction.
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CIP Priority Assignment for (R)-Leucic Acid
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Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-Leucic acid.

Physicochemical Properties of Leucic Acid
Enantiomers
The distinct stereochemistry of (R)- and (S)-Leucic acid leads to identical physical properties

such as melting point and solubility, but different interactions with plane-polarized light (optical

activity).
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Property (R)-Leucic Acid (S)-Leucic Acid
Racemic (DL)-
Leucic Acid

Synonyms

D-Leucic acid, (-)-2-

Hydroxyisocaproic

acid

L-Leucic acid, (+)-2-

Hydroxyisocaproic

acid

(±)-2-

Hydroxyisocaproic

acid

Molecular Formula C₆H₁₂O₃ C₆H₁₂O₃ C₆H₁₂O₃

Molecular Weight 132.16 g/mol 132.16 g/mol 132.16 g/mol

Melting Point 78 - 80 °C 78 - 80 °C Data not specified

Optical Rotation Levorotatory (-) Dextrorotatory (+) 0°

Experimental Protocols
Determination of Stereochemistry via Polarimetry
Optical rotation is a key experimental measure to distinguish between enantiomers. A

polarimeter is used to measure the angle of rotation of plane-polarized light as it passes

through a solution of a chiral compound.

Methodology:

Solution Preparation: Prepare a solution of the Leucic acid sample of known concentration

(e.g., 1 g/100 mL) in a suitable solvent (e.g., ethanol or water).

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled sample tube to

set the zero point.

Measurement: Fill a polarimeter sample tube of a known path length (e.g., 1 dm) with the

prepared solution, ensuring no air bubbles are present.

Data Acquisition: Measure the angle of rotation. A negative rotation indicates the (R)-

enantiomer (levorotatory), while a positive rotation indicates the (S)-enantiomer

(dextrorotatory).
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Calculate Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α /

(l * c), where α is the observed rotation, l is the path length in decimeters, and c is the

concentration in g/mL.

Workflow for Polarimetry

1. Prepare Leucic Acid Solution
(Known Concentration)

3. Measure Observed Rotation (α)
of Sample

2. Calibrate Polarimeter
(Solvent Blank)

4. Calculate Specific Rotation [α]

Determine Enantiomer
(-) for (R), (+) for (S)

Click to download full resolution via product page

Caption: Experimental workflow for determining enantiomeric identity using polarimetry.

Stereoselective Synthesis
Synthesizing a specific enantiomer like (R)-Leucic acid requires a stereoselective method.

One common approach is to use a chiral precursor from the "chiral pool" or a chiral catalyst.

For example, (R)-Leucic acid can be synthesized from the corresponding amino acid, D-

Leucine, which has the desired (R) configuration at the alpha-carbon.

Methodology: Synthesis from D-Leucine

Starting Material: D-Leucine.
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Diazotization Reaction: The primary amine group of D-Leucine is converted into a diazonium

salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low

temperatures (0-5 °C).

Hydrolysis: The diazonium group is an excellent leaving group and is readily displaced by

water in a substitution reaction (Sₙ2-like mechanism). This replaces the amino group with a

hydroxyl group.

Stereochemical Inversion: Importantly, this reaction proceeds with retention of configuration

at the chiral center. Therefore, starting with D-Leucine (which has an R configuration, despite

the D-label) yields (R)-Leucic acid.

Purification: The final product is purified from the reaction mixture using techniques such as

extraction and crystallization.

Relevance in Drug Development and Biological
Systems
The stereochemistry of molecules is paramount in drug development, as different enantiomers

can have vastly different pharmacological and toxicological profiles.

(R)-Leucic acid is a metabolite produced by certain gut microbes, such as Lactobacillus.

Research has shown it can influence host metabolism. For instance, (R)-Leucic acid can

promote the absorption of fatty acids in the intestine by upregulating the expression of the

CD36 scavenger receptor. This highlights a potential role in microbe-host signaling and the

regulation of lipid metabolism.

Conversely, studies in rats have indicated that the L-isomer ((S)-Leucic acid) exhibits

significantly greater growth-promoting efficacy than the (R)-isomer. This functional difference

underscores the importance of stereochemistry in biological activity and is a critical

consideration for scientists developing therapeutics targeting metabolic pathways.

Understanding these distinct activities is crucial for designing drugs with high specificity and

minimal off-target effects.
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Simplified Signaling Role of (R)-Leucic Acid
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Caption: Role of (R)-Leucic acid in promoting fatty acid absorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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